1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is an organic compound with the molecular formula C10H12BrNO2. This compound is characterized by the presence of a brominated benzodioxole ring attached to a dimethylmethanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of the dimethylmethanamine group. One common method involves the following steps:
Bromination: Benzo[d][1,3]dioxole is brominated using bromine in the presence of a suitable catalyst to yield 6-bromobenzo[d][1,3]dioxole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The brominated benzodioxole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The dimethylmethanamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar in structure but with a carboxaldehyde group instead of the dimethylmethanamine group.
6-Bromo-1,4-benzodioxane: Contains a benzodioxane ring instead of a benzodioxole ring.
Uniqueness
1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is unique due to the presence of both the brominated benzodioxole ring and the dimethylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)5-7-3-9-10(4-8(7)11)14-6-13-9/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBUOCXJAWYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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